Platinum hexafluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

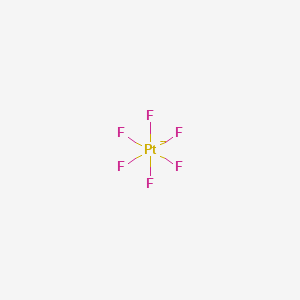

Platinum hexafluoride, also known as this compound, is a useful research compound. Its molecular formula is F6Pt-2 and its molecular weight is 309.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

- Oxidizing Agent in Chemical Reactions

- Fluorination Reactions

-

Formation of Hexafluoroplatinate Anions

- When this compound interacts with certain elements or compounds, it can form hexafluoroplatinate anions (PtF6⁻). This property has been exploited in studies involving noble gases, such as xenon, leading to the formation of xenon hexafluoroplatinate (XePtF6). This was a groundbreaking discovery that expanded the understanding of noble gas chemistry .

- Applications in Spectroscopy

Data Tables

| Reaction Type | Reactants | Products |

|---|---|---|

| Oxidation | O2 + PtF6 | O2+ + PtF6− |

| Fluorination | Organic Compounds + PtF6 | Fluorinated Organic Compounds |

| Formation of Anions | Xe + PtF6 | XePtF6 |

Case Studies

-

Synthesis of Novel Compounds

- Researchers have successfully utilized this compound to synthesize novel compounds involving xenon, highlighting its role as a bridge in noble gas chemistry. The formation of xenon hexafluoroplatinate not only confirmed the reactivity of noble gases but also opened new avenues for exploring their chemistry .

-

Fluorination in Material Science

- In material science, this compound has been applied to enhance the properties of polymers through fluorination. The incorporation of fluorine into polymer matrices has been shown to improve chemical resistance and thermal stability, making these materials suitable for demanding applications in aerospace and automotive industries .

- Spectroscopic Studies

Analyse Des Réactions Chimiques

Reactions with Noble Gases

PtF₆ is renowned for its ability to oxidize noble gases, a discovery that revolutionized noble gas chemistry.

Xenon Reaction

-

Reactants : Xe (gas) + PtF₆ (gas)

-

Conditions : Reacted at 77 K, then warmed to room temperature in SF₆ solvent.

-

Products : A yellow solid initially hypothesized as Xe⁺[PtF₆]⁻. Later studies revealed a mixture:

-

Mechanism : PtF₆ abstracts an electron from Xe, forming xenon cations stabilized within a polymeric [PtF₅⁻] network .

Krypton Reaction

-

Reactants : KrF₂ + PtF₆

-

Conditions : 273 K

Reactions with Oxygen and Oxidizable Molecules

PtF₆ oxidizes O₂ and nitrogen oxides, forming ionic derivatives.

Dioxygen Oxidation

-

Reactants : O₂ + PtF₆

-

Products : O₂⁺[PtF₆]⁻ (dioxygenyl hexafluoroplatinate), confirmed by vibrational spectroscopy .

-

Significance : First demonstration of O₂ acting as a cation in a compound .

Nitrogen Oxide Reactions

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| NO | Room temperature | NO⁺[PtF₆]⁻ | |

| NO₂F | 77–298 K | NO₂⁺[PtF₆]⁻ | |

| N₂O₄ | Low temperature | (NO⁺)₂[PtF₆]²⁻ |

Reactions with Halogens and Interhalogens

PtF₆ fluorinates halogens and interhalogens to higher oxidation states:

Hydrolysis and Aqueous Reactivity

PtF₆ reacts violently with water:

Thermal and Photolytic Decomposition

Reactions with Metals and Actinides

PtF₆ fluorinates metals and actinides to their highest oxidation states:

| Reactant | Product | Conditions | Reference |

|---|---|---|---|

| PuF₄ | PuF₆ | Below 298 K | |

| Np | NpF₆ | Direct fluorination | |

| Pd | PdF₆ (unstable) | Rapid decomposition |

Reactivity with Glass and Materials

Reactions with Fluoride Acceptors

PtF₆ forms complexes with Lewis acids:

Propriétés

Numéro CAS |

13693-05-5 |

|---|---|

Formule moléculaire |

F6Pt-2 |

Poids moléculaire |

309.07 g/mol |

Nom IUPAC |

hexafluoroplatinum(2-) |

InChI |

InChI=1S/6FH.Pt/h6*1H;/q;;;;;;+4/p-6 |

Clé InChI |

IEAIZEZQDJZVMI-UHFFFAOYSA-H |

SMILES |

F[Pt-2](F)(F)(F)(F)F |

SMILES canonique |

F[Pt-2](F)(F)(F)(F)F |

Key on ui other cas no. |

13693-05-5 |

Synonymes |

platinum hexafluoride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.